molecular formula C18H21N3O4S B6539614 4-(dimethylsulfamoyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060286-32-9

4-(dimethylsulfamoyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide

Cat. No.: B6539614
CAS No.: 1060286-32-9
M. Wt: 375.4 g/mol
InChI Key: KMBZBZWMBZLVIQ-UHFFFAOYSA-N
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Description

The compound 4-(dimethylsulfamoyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzamide core and a methylcarbamoylmethyl-substituted phenyl moiety. Its molecular formula is C₁₈H₂₀N₄O₄S, with a molecular weight of 412.44 g/mol.

Key structural features include:

  • A methylcarbamoylmethyl linker (-CH₂C(O)NHCH₃) that enhances conformational flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-19-17(22)12-13-4-8-15(9-5-13)20-18(23)14-6-10-16(11-7-14)26(24,25)21(2)3/h4-11H,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBZBZWMBZLVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Dimethylsulfamoyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide, a compound with the molecular formula C22H23N3O4S2 and a molecular weight of 457.6 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its efficacy in various biological assays, including larvicidal and fungicidal activities.

  • Molecular Formula : C22H23N3O4S2
  • Molecular Weight : 457.6 g/mol
  • CAS Number : 1060356-46-8
  • IUPAC Name : 4-(dimethylsulfamoyl)-N-{4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl}benzamide

Larvicidal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant larvicidal activity against mosquito larvae. A comparative analysis of various benzamide derivatives showed that:

CompoundConcentration (mg/L)Mortality Rate (%)
7a10100
7b1010
7c100
7d100
7e100
Fluxapyroxad1063.6

Compound 7a , which is structurally related to our target compound, demonstrated a mortality rate of 100% at a concentration of 10 mg/L , indicating strong larvicidal properties. Even at lower concentrations, such as 1 mg/L , it maintained a mortality rate of 40% .

Fungicidal Activity

In addition to its insecticidal properties, the compound has shown promising fungicidal activity against various fungal species. The following table summarizes the efficacy of selected compounds against notable pathogens:

CompoundFungal PathogenInhibition Rate (%)
Compound 7hBotrytis cinereal90.5
Compound 7eFusarium oxysporumModerate (40–45%)
Compound FluxapyroxadBotrytis cinereal63.6

Compound 7h exhibited superior inhibitory activity against Botrytis cinereal, outperforming the standard fungicide fluxapyroxad .

The biological activity of this compound is likely attributed to its structural features that facilitate interaction with biological targets. The presence of the dimethylsulfamoyl group may enhance binding affinity to enzymes or receptors involved in metabolic pathways critical for pest survival and pathogen proliferation.

Case Studies

Several case studies have explored the application of related compounds in agricultural settings, showcasing their potential as effective pest control agents. For instance, a study highlighted the use of benzamide derivatives in integrated pest management systems, where they significantly reduced pest populations while maintaining environmental safety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide/Amide Functionalities

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference
4-(Dimethylsulfamoyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide C₁₈H₂₀N₄O₄S 412.44 Dimethylsulfamoyl, methylcarbamoylmethyl Under investigation for enzyme inhibition
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide C₂₀H₁₈N₂O₃S 366.44 Phenylsulfonamide, benzamide Antibacterial, carbonic anhydrase inhibition
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide C₂₀H₁₇N₅O₄S 447.45 Imidazole, sulfonamide, isoxazole Antifungal activity
4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (Compound 18) C₂₃H₁₈F₃N₃O₃ 465.40 Nitro, trifluoromethyl, benzamide Synthetic intermediate, potential anticancer agent
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide C₁₇H₁₅N₃O₃S₂ 397.45 Thiazole, methylphenylsulfamoyl Antibacterial target

Functional Group Influence on Activity

  • Sulfonamide vs. Amide Linkages :

    • Sulfonamide-containing compounds (e.g., ) exhibit stronger enzyme inhibition (e.g., carbonic anhydrase) due to the sulfonamide's ability to coordinate zinc ions in active sites. In contrast, amide-linked derivatives (e.g., ) prioritize hydrogen bonding with target proteins .
    • The dimethylsulfamoyl group in the target compound may enhance metabolic stability compared to simpler sulfonamides .
  • Hydrophobic substituents (e.g., trifluoromethyl in Compound 18) improve membrane permeability, as seen in antifungal and anticancer activities .

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